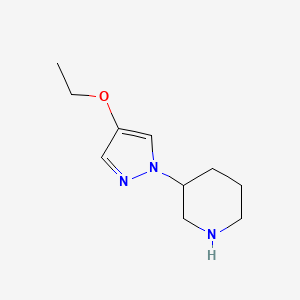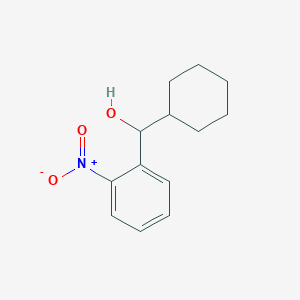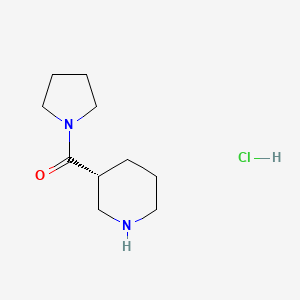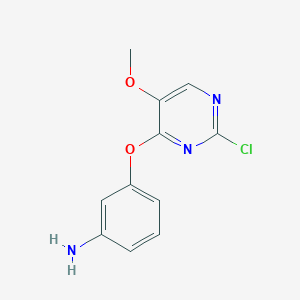
3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine (BBTP) is a pyridine derivative that has gained significant attention in the field of medicinal chemistry due to its broad range of biological activities. This compound possesses a unique structural feature that enables it to act as a potent inhibitor of several enzymes that play crucial roles in various physiological processes. In
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine and related compounds have been extensively studied in spectroscopic and optical research. For instance, spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been conducted on similar compounds (Vural & Kara, 2017). Additionally, the vibrational frequencies and chemical shift values have been calculated using density functional theory (DFT), providing insight into the molecular structure and properties.
Chemical Synthesis and Functionalization
This compound is integral in the field of chemical synthesis and functionalization. Studies have shown how such compounds can be converted into various acids, demonstrating their versatility in organic synthesis (Cottet et al., 2004). Moreover, their role in the synthesis of functionalized pyridines through Lewis-Acid-Mediated and Microwave-Assisted Cycloadditions has been explored, indicating their significance in creating highly substituted pyridine derivatives (Linder et al., 2011).
Biological Applications
In biological applications, similar compounds have been utilized in DNA, antimicrobial studies, and in the development of new drugs. For example, the impact of these compounds on pBR322 plasmid DNA has been monitored, and their antimicrobial activities have been tested, showcasing their potential in medical and pharmaceutical research (Vural & Kara, 2017).
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, these compounds have been used in the synthesis of various polymeric materials. The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from similar compounds demonstrates their utility in creating new materials with potential applications in various fields (Monmoton et al., 2008).
Propriétés
IUPAC Name |
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNSNNFQNLBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)


![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)


methanone](/img/structure/B1409082.png)




